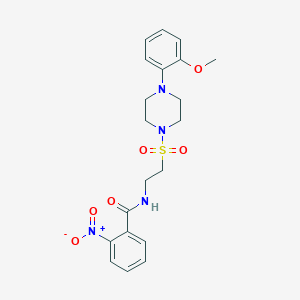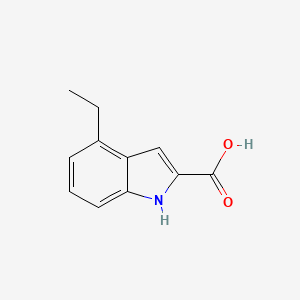![molecular formula C17H19NO4 B2848515 Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232792-18-5](/img/structure/B2848515.png)
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate” is a biochemical compound used for proteomics research . It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 .
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.222±0.06 g/cm3 and a predicted boiling point of 445.7±35.0 °C . The melting point and flash point are not available .Wirkmechanismus
The mechanism of action of Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound A also inhibits the activity of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival. Additionally, this compound A has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. The compound has antioxidant properties and has been shown to reduce oxidative stress in cells. Additionally, this compound A has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. The compound also has anti-cancer effects and has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. The compound is also stable and can be easily stored for extended periods. However, the limitations of using this compound A in lab experiments include its limited solubility in water and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate. One potential direction is to study the compound's effects on other signaling pathways in the body. Additionally, further research is needed to determine the optimal dosage and administration of this compound A for therapeutic applications. Another potential direction is to study the compound's effects in combination with other compounds for synergistic effects. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting compound is then methylated using methanol and a strong acid. The synthesis method is relatively simple and can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Inflammation research has shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
methyl 2-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSYCUEMKUPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)

![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2848451.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2848454.png)